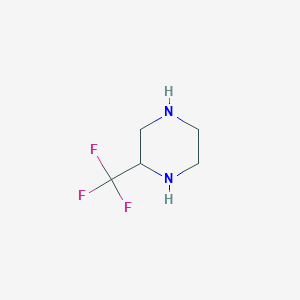

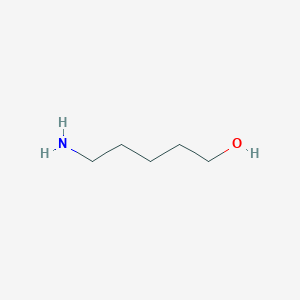

5-アミノ-1-ペンタノール

概要

説明

科学的研究の応用

Tolmetin β-D-Glucuronide has several applications in scientific research:

作用機序

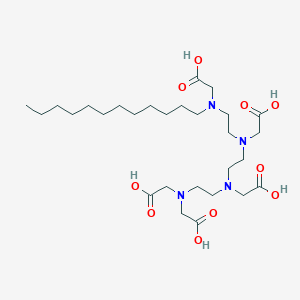

トルメチンβ-D-グルクロニドの作用機序には、ヒト血清アルブミンとの相互作用が含まれ、結合部位と反応機序の特定を可能にします . この化合物は、in vitroでプロスタグランジンシンテターゼを阻害し、抗炎症効果に責任があるプロスタグランジンEの血漿レベルを低下させます . プロスタグランジン合成のこの減少は、その作用機序の重要な経路です .

類似の化合物:

- ゾメピラックβ-D-グルクロニド

- ケトプロフェンβ-D-グルクロニド

- ジクロフェナクβ-D-グルクロニド

比較: トルメチンβ-D-グルクロニドは、ヒト血清アルブミンへの結合親和性と、特異体質薬物毒性を引き起こす可能性において独特です . 類似の化合物と比較して、さまざまなin vitroシステムでより高い結合親和性とより長い半減期を持っています . この独自性は、薬物代謝と安全性評価の研究のための貴重な化合物にします。

生化学分析

Biochemical Properties

5-Amino-1-pentanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes facile intramolecular cyclocondensation with piperidine and methyl or ethyl piperidine in the presence of methanol or ethanol over a zeolite catalyst . It has also been used in the synthesis of S-glycosyl amino-acid building blocks .

Cellular Effects

5-Amino-1-pentanol influences various types of cells and cellular processes. It has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells . This compound is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity . By modulating the NNMT enzyme, 5-Amino-1-pentanol helps in maintaining efficient energy metabolism and preserving muscle mass .

Molecular Mechanism

At the molecular level, 5-Amino-1-pentanol exerts its effects through various mechanisms. It is known to interact with enzymes involved in crucial biochemical pathways, leading to improved overall metabolic efficiency . For instance, it inhibits the activity of the NNMT enzyme, thus influencing metabolic processes that promote fat burning and regulate appetite .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-Amino-1-pentanol can change in laboratory settings. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available, it’s known that 5-Amino-1-pentanol forms white crystalline clumps at solidification temperatures around 35 °C, which dissolve in water, ethanol, and acetone .

Dosage Effects in Animal Models

In animal models, the effects of 5-Amino-1-pentanol vary with different dosages. Preliminary findings from studies suggest a tolerable oral dosage of approximately 100mg/kg in mice .

Metabolic Pathways

5-Amino-1-pentanol is involved in several metabolic pathways. It plays a role in cellular metabolism as it catalyzes the metabolism (methylation) of nicotinamide (a form of vitamin B3) using S-adenosylmethionine (SAM) as a methyl donor .

準備方法

合成経路と反応条件: トルメチンβ-D-グルクロニドの合成には、トルメチンのグルクロン酸との酵素的結合が含まれます。 この反応は通常、肝臓のUDP-グルクロノシル転移酵素によって触媒されます . 反応条件には、酵素触媒反応の効率を確保するために、最適なpHと温度を維持することが含まれます。

工業的生産方法: トルメチンβ-D-グルクロニドの工業的生産は、同様の原則に従いますが、より大規模に行われます。 このプロセスには、酵素反応の制御された条件を維持するためにバイオリアクターを使用することが含まれます。 その後、製品はクロマトグラフィー技術を使用して精製され、高純度と収率が確保されます .

化学反応の分析

反応の種類: トルメチンβ-D-グルクロニドは、主に加水分解と酸化反応を受けます。 加水分解は、水の存在下で起こり、グルクロニド抱合体をトルメチンとグルクロン酸に分解します .

一般的な試薬と条件:

加水分解: 水または酸性条件は、トルメチンβ-D-グルクロニドの加水分解を促進することができます。

主な生成物: これらの反応から生成される主な生成物には、トルメチン、グルクロン酸、およびさまざまな酸化代謝物が含まれます .

4. 科学研究の応用

トルメチンβ-D-グルクロニドは、科学研究でいくつかの用途があります。

類似化合物との比較

- Zomepirac β-D-Glucuronide

- Ketoprofen β-D-Glucuronide

- Diclofenac β-D-Glucuronide

Comparison: Tolmetin β-D-Glucuronide is unique in its binding affinity to human serum albumin and its potential to cause idiosyncratic drug toxicity . Compared to similar compounds, it has a higher binding affinity and a longer half-life in various in vitro systems . This uniqueness makes it a valuable compound for studying drug metabolism and safety assessments.

特性

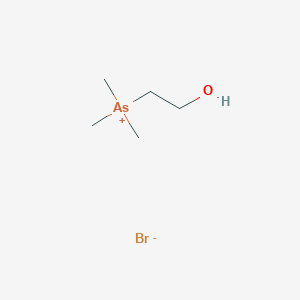

IUPAC Name |

5-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGKDMHENBFVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179771 | |

| Record name | 5-Aminopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS] | |

| Record name | 5-Aminopentan-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2508-29-4 | |

| Record name | 5-Amino-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)

![4-Sulfocalix[8]arene](/img/structure/B144422.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)